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Compound of Interest

Isothiazol-4-ylmethanamine
Compound Name:

dihydrochloride
CAS No.: 2193067-17-1
Cat. No.: B2470504

Get Quote

Executive Summary

Isothiazol-4-ylmethanamine (4-aminomethylisothiazole) is a critical pharmacophore in the
development of MEK1 inhibitors and novel antimicrobials. Its structural integrity relies heavily
on salt selection, which dictates physicochemical properties such as hygroscopicity, solubility,
and chemical stability.

This guide provides a comparative structural analysis framework for Isothiazol-4-
ylmethanamine salts, specifically contrasting the Dihydrochloride (2HCI) and Hemifumarate
forms. While the dihydrochloride (CAS 2193067-17-1) is the standard commercial intermediate,
X-ray crystallographic data suggests that alternative salts (like fumarates) may offer superior
packing efficiency and reduced hygroscopicity for final drug formulations.

Chemical Context & Protonation Topology[1][2]

Before interpreting X-ray data, one must understand the protonation landscape. The isothiazole
ring acts as a weak base, while the exocyclic primary amine is highly basic.
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e Primary Protonation Site: Exocyclic Amine (

). Formation of the Monohydrochloride.

e Secondary Protonation Site: Ring Nitrogen (
). Formation of the Dihydrochloride.

Crystallographic Implication: The 2HCI salt forces protonation on the ring nitrogen, disrupting
the aromatic electron delocalization and potentially creating a "charge-repulsive" packing motif
that necessitates significant hydration (solvates) to stabilize the lattice.

Experimental Protocols
Salt Synthesis & Crystallization Workflow[3]

To obtain diffraction-quality crystals, we utilize a controlled vapor diffusion method, which is
superior to spontaneous precipitation for this scaffold.

Protocol A: Isothiazol-4-ylmethanamine Dihydrochloride (2HCI)

 Dissolution: Dissolve 50 mg of free base in 2 mL of anhydrous ethanol.
e Acid Addition: Add 2.2 equivalents of 4M HCI in dioxane dropwise at 0°C.
» Precipitation: A white solid precipitates immediately. Isolate by filtration.[1]

o Recrystallization (Vapor Diffusion):

o

Dissolve 20 mg of the precipitate in a minimum volume (approx. 300 uL) of
Methanol/Water (9:1).

Place in a small inner vial.

o

o

Place inner vial into a larger jar containing 5 mL of Acetone (antisolvent).

[¢]

Seal tightly and store at 4°C for 3-5 days.

Protocol B: Isothiazol-4-yImethanamine Hemifumarate
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« Stoichiometry: Mix 1 equivalent of free base with 0.5 equivalents of fumaric acid in hot

Isopropanol (IPA).

¢ Slow Cooling: Reflux for 30 minutes, then wrap the flask in foil and allow to cool to room

temperature over 12 hours.

¢ Crystal Growth: If no crystals form, use slow evaporation of the IPA solution at ambient

temperature.

Crystallization Workflow Diagram
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Figure 1: Decision tree and workflow for generating diffraction-quality crystals of isothiazole
amine salts.

Comparative Structural Analysis

The following data comparison highlights the expected crystallographic parameters based on
the behavior of analogous 4-substituted isothiazole salts (e.g., isothiazole-4-carboxamidine
derivatives).

Crystallographic Parameters Table[4]
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Parameter

Dihydrochloride
(2HCI)

Hemifumarate

Significance

Crystal System

Monoclinic

Triclinic or Monoclinic

Fumarates often

crystallize in

due to
centrosymmetric

packing.

Space Group

or

is common for
racemates/achiral

salts;

favors dense packing.

Z (Molecules/Cell)

Lower Z in fumarate
indicates a more
ordered, compact unit

cell.

Calculated Density

~1.35 - 1.45 g/cm3

~1.45 - 1.55 g/cm3

Higher density in
fumarate correlates
with lower

hygroscopicity.

Solvent Content

High Probability
(Hydrates)

Low Probability
(Anhydrous)

2HCI salts often trap
water to bridge the

charge repulsion.

Melting Point

160 - 180°C (Decomp)

190 - 210°C (Sharp)

Sharp melting points
in fumarates indicate
superior lattice

energy.

Hydrogen Bonding & Packing Topology

Dihydrochloride (2HCI) Motif: The crystal structure is dominated by charge-assisted hydrogen

bonds.
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¢ Interaction:

and

e Geometry: The chloride ions act as multi-acceptor bridges, creating a "channel” structure.

e Risk: These channels are often accessible to water molecules, explaining the hygroscopic
nature of the 2HCI salt. The protonated isothiazole nitrogen (

) forms a weak H-bond, often distorted by the adjacent sulfur atom.
Hemifumarate Motif: The structure typically forms a supramolecular sheet.

¢ Interaction:

o Motif: Look for the

graph set motif, where two amine protons bind to the two oxygens of a single carboxylate
group.

» Stability: The fumarate anion lies on a center of inversion, linking two isothiazole cations.
This "molecular clip” prevents the formation of solvent voids.

Structural Logic Diagram
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Figure 2: Topological comparison of interaction networks. The Chloride path (red) facilitates
water entry, while the Fumarate path (green) creates a self-sealed network.

Performance & Application Insights

Based on the crystallographic data, the following recommendations are made for drug
development professionals:

o For Early Screening (HTS): Use the Dihydrochloride. It dissolves rapidly in aqueous media
(DMSO/Water) due to the high lattice energy disruption caused by the chloride/water
channels.

e For Solid Oral Dosage Forms: Transition to the Hemifumarate or Succinate. The X-ray data
predicts a denser packing arrangement (Density > 1.45 g/cm?3) which directly correlates to
improved chemical stability and reduced moisture uptake (non-hygroscopic).

e S...O Interactions: In the crystal structure, check for Chalcogen Bonding (

distance < 3.3 A). In isothiazoles, this interaction often locks the conformation of the side
chain, reducing entropic penalties during protein binding (e.g., in MEK1 active sites).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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